Buddlejasaponin Iv

Description

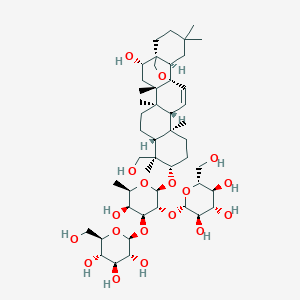

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O18/c1-22-30(53)37(65-39-35(58)33(56)31(54)23(18-49)62-39)38(66-40-36(59)34(57)32(55)24(19-50)63-40)41(61-22)64-29-10-11-43(4)25(44(29,5)20-51)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-60-48)28(52)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37+,38-,39+,40+,41+,43+,44+,45-,46+,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJDRINEGANBIK-ARKKLDSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315819 | |

| Record name | Buddlejasaponin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139523-30-1 | |

| Record name | Buddlejasaponin IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139523-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buddlejasaponin IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139523301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buddlejasaponin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUDDLEJASAPONIN IV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ7J643R5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Buddlejasaponin IV: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buddlejasaponin IV, a triterpenoid saponin, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory and potential anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound and the methodologies for its extraction, isolation, and purification. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the genera Pleurospermum and Clinopodium. The aerial parts of these plants are the most common sources for its isolation.

Table 1: Natural Plant Sources of this compound

| Plant Species | Family | Plant Part Used | Reference(s) |

| Pleurospermum kamtschaticum | Apiaceae | Aerial Portion | [1][2] |

| Clinopodium chinense | Lamiaceae | Aerial Parts | [3] |

| Clinopodium umbrosum | Lamiaceae | Aerial Parts | [4] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The general workflow begins with the extraction of the dried and powdered plant material with a polar solvent, followed by solvent partitioning and a series of chromatographic techniques to achieve high purity.

General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from plant material.

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for the isolation of this compound and related saponins.

Protocol 1: Extraction and Initial Fractionation from Pleurospermum kamtschaticum

-

Extraction: The dried aerial parts of Pleurospermum kamtschaticum are powdered and extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude MeOH extract.[2]

-

Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol (n-BuOH). The n-BuOH fraction, which is enriched with saponins, is collected.[2]

Protocol 2: Chromatographic Purification

-

Silica Gel Column Chromatography: The n-BuOH fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol-water in increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase Column Chromatography: Fractions containing this compound are pooled and further purified by reversed-phase (RP-18 or ODS-A) column chromatography, eluting with a methanol-water gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column to yield highly pure this compound.

Table 2: Quantitative Data for Saponin Isolation (Illustrative)

| Isolation Step | Starting Material | Elution System | Yield | Purity |

| Methanol Extraction | 1 kg dried plant material | Methanol | 100 g crude extract | - |

| n-Butanol Fractionation | 100 g crude extract | n-Butanol/Water | 20 g n-BuOH fraction | - |

| Silica Gel Chromatography | 20 g n-BuOH fraction | CHCl₃-MeOH-H₂O gradient | 5 g saponin-rich fraction | ~60% |

| RP-18 Chromatography | 5 g saponin-rich fraction | MeOH-H₂O gradient | 500 mg semi-pure fraction | ~90% |

| Preparative HPLC | 500 mg semi-pure fraction | Acetonitrile-Water gradient | 100 mg pure compound | >98% |

Note: The values in this table are illustrative and can vary depending on the plant source, collection time, and specific experimental conditions.

Signaling Pathway Modulation by this compound

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. One of the well-documented mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway Inhibition

The diagram below illustrates the inhibitory effect of this compound on the lipopolysaccharide (LPS)-induced NF-κB signaling pathway.

Caption: Inhibition of the NF-κB pathway by this compound.

Conclusion

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for this compound. The detailed protocols and workflow diagrams serve as a valuable resource for researchers and scientists involved in the exploration of this promising natural compound for potential therapeutic applications. Further research is warranted to explore other natural sources and to optimize isolation techniques to improve yield and efficiency.

References

- 1. Triterpenoid saponins from Clinopodium chinense (Benth.) O. Kuntze and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Studies on the triterpenoid saponin of Cinopodium chinense (Benth) O. Kuntze] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oleanane-triterpene saponins from Clinopodium chinense var. parviflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Buddlejasaponin IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and stereochemistry of Buddlejasaponin IV, a naturally occurring oleanane-type triterpene saponin. While specific experimental data from its original isolation and characterization remains within proprietary literature, this document compiles the current understanding of its structural features based on available information and general principles of natural product chemistry.

Chemical Structure

This compound belongs to the oleanane class of triterpenoid saponins. The core of its structure is a pentacyclic triterpene aglycone, known as an oleanane skeleton. This aglycone is glycosidically linked to one or more sugar chains. The complete structural elucidation of this compound, as first reported by Yamamoto et al. in 1991, was achieved through chemical and spectroscopic studies.[1]

The aglycone part of this compound is a derivative of β-amyrin, characterized by a five-ring structure with specific substitutions. The sugar moieties are attached to this aglycone at defined positions, forming the complete saponin structure. The exact nature and linkage of these sugar units are crucial for the molecule's biological activity.

General Structure of an Oleanane Triterpene Saponin:

Caption: Generalized structure of an oleanane saponin, highlighting the aglycone and sugar attachments.

Stereochemistry

The stereochemistry of this compound is complex due to the numerous stereocenters present in both the oleanane aglycone and the sugar moieties. The relative and absolute configurations of these stereocenters are critical determinants of the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

The stereochemical assignment for oleanane saponins is typically achieved through a combination of advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about the spatial proximity of protons, and by comparing NMR data with that of known related compounds. The configuration of the glycosidic linkages (α or β) is also determined using NMR, based on the coupling constants of the anomeric protons.

Quantitative Data

Table 1: General Expected Ranges for ¹³C NMR Chemical Shifts in Oleanane Saponins

| Carbon Type | Chemical Shift Range (ppm) |

| Aglycone - CH₃ | 15 - 35 |

| Aglycone - CH₂ | 20 - 45 |

| Aglycone - CH | 30 - 60 |

| Aglycone - Quaternary C | 35 - 55 |

| Aglycone - C=C | 120 - 145 |

| Aglycone - C-O | 70 - 90 |

| Sugar - Anomeric C | 95 - 110 |

| Sugar - Other C | 60 - 85 |

Table 2: General Expected Ranges for ¹H NMR Chemical Shifts in Oleanane Saponins

| Proton Type | Chemical Shift Range (ppm) |

| Aglycone - CH₃ | 0.7 - 1.5 |

| Aglycone - CH₂/CH | 1.0 - 2.5 |

| Aglycone - Olefinic H | 5.0 - 5.5 |

| Aglycone - H-C-O | 3.0 - 4.5 |

| Sugar - Anomeric H | 4.2 - 5.5 |

| Sugar - Other H | 3.0 - 4.5 |

Experimental Protocols

A detailed, specific experimental protocol for the isolation of this compound from Buddleja japonica is not publicly available. However, a general methodology for the isolation of oleanane-type saponins from plant material can be outlined as follows.

General Workflow for Saponin Isolation and Structure Elucidation:

References

The Putative Biosynthesis Pathway of Buddlejasaponin IV in Pleurospermum kamtschaticum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buddlejasaponin IV, a triterpenoid saponin isolated from Pleurospermum kamtschaticum, has demonstrated various pharmacological activities, including anti-inflammatory and antihyperlipidemic effects[1][2][3]. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply for drug development. While the complete biosynthetic pathway of this compound in P. kamtschaticum has not been fully elucidated, this technical guide outlines a putative pathway based on the well-characterized biosynthesis of similar triterpenoid saponins in other plant species, particularly within the Apiaceae family[4][5]. This document provides a comprehensive overview of the proposed enzymatic steps, relevant gene families, and representative experimental protocols to guide future research in this area.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to follow the general pathway of triterpenoid saponin synthesis, which can be divided into three main stages: the formation of the universal C5 isoprenoid precursors, the synthesis of the triterpenoid backbone, and the subsequent modifications of this backbone.

Stage 1: Biosynthesis of Isoprenoid Precursors

The initial steps involve the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids[5][6].

Stage 2: Formation of the Triterpenoid Backbone

In the cytosol, IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction to form squalene, which is subsequently epoxidized to 2,3-oxidosqualene[7]. This molecule serves as the precursor for the cyclization step. The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis[8]. For the formation of this compound, an oleanane-type saponin, it is hypothesized that β-amyrin synthase (β-AS) catalyzes the cyclization of 2,3-oxidosqualene to form the β-amyrin skeleton[4][5].

Stage 3: Modification of the β-Amyrin Skeleton

The β-amyrin backbone undergoes a series of post-cyclization modifications, primarily oxidation and glycosylation, to yield the final this compound molecule. These reactions are catalyzed by two major enzyme families:

-

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are responsible for the hydroxylation and oxidation of the triterpenoid skeleton at various positions[8][9].

-

UDP-dependent Glycosyltransferases (UGTs): UGTs catalyze the attachment of sugar moieties to the sapogenin (the aglycone backbone), which is a crucial step for the bioactivity and solubility of saponins[8][9].

The following diagram illustrates the putative biosynthesis pathway of this compound.

Key Enzymes and Corresponding Genes

The biosynthesis of this compound is a multi-enzyme process. The table below summarizes the key enzyme classes involved and their functions. While specific genes from P. kamtschaticum have not been identified, representative genes from other species are provided for reference.

| Enzyme Class | Abbreviation | Function | Representative Genes (from other species) |

| Farnesyl Pyrophosphate Synthase | FPS | Synthesizes FPP from IPP and DMAPP | Bupleurum falcatum FPS[7] |

| Squalene Synthase | SQS | Catalyzes the head-to-head condensation of two FPP molecules to form squalene | Bupleurum falcatum SQS[7] |

| Squalene Epoxidase | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene | Bupleurum falcatum SE[7] |

| β-Amyrin Synthase | β-AS | Cyclizes 2,3-oxidosqualene to form the β-amyrin skeleton | Bupleurum kaoi β-AS[4] |

| Cytochrome P450 Monooxygenase | CYP450 | Oxidation and hydroxylation of the β-amyrin backbone | Bupleurum chinense CYP450s[9] |

| UDP-dependent Glycosyltransferase | UGT | Glycosylation of the sapogenin to form the final saponin | Bupleurum chinense UGTs[9] |

Experimental Protocols

The following are representative experimental protocols for the key enzymatic assays, adapted from studies on saikosaponin biosynthesis in Bupleurum species. These can serve as a starting point for the characterization of the corresponding enzymes in P. kamtschaticum.

β-Amyrin Synthase (β-AS) Activity Assay

This protocol is based on the functional characterization of β-AS from Bupleurum kaoi.

-

Gene Cloning and Expression:

-

Isolate total RNA from the roots of P. kamtschaticum.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length cDNA of the putative β-AS gene using PCR with specific primers designed based on conserved regions of known plant β-AS genes.

-

Clone the PCR product into an expression vector (e.g., pYES2 for yeast expression).

-

Transform the construct into a suitable host (e.g., Saccharomyces cerevisiae).

-

-

Enzyme Extraction:

-

Grow the transformed yeast culture in an appropriate medium.

-

Induce protein expression (e.g., with galactose).

-

Harvest the cells by centrifugation and wash with buffer.

-

Lyse the cells (e.g., by sonication or with glass beads) in an extraction buffer.

-

Centrifuge the lysate to obtain the crude enzyme extract (supernatant).

-

-

Enzyme Assay:

-

Prepare the reaction mixture containing the crude enzyme extract, assay buffer, and the substrate 2,3-oxidosqualene.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified time.

-

Stop the reaction by adding a strong base (e.g., KOH in methanol).

-

Extract the products with an organic solvent (e.g., hexane).

-

Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify β-amyrin.

-

Cytochrome P450 (CYP450) and UDP-Glycosyltransferase (UGT) Assays

These assays are typically performed using microsomal fractions or recombinant enzymes.

-

Microsome Isolation:

-

Homogenize fresh plant tissue (e.g., roots of P. kamtschaticum) in an ice-cold extraction buffer.

-

Filter the homogenate and centrifuge at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

CYP450 Assay:

-

Prepare a reaction mixture containing the microsomal fraction, NADPH, and the substrate (e.g., β-amyrin).

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and extract the products with an organic solvent.

-

Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify oxidized intermediates.

-

-

UGT Assay:

-

Prepare a reaction mixture containing the enzyme source (microsomal fraction or recombinant UGT), the aglycone substrate (e.g., an oxidized β-amyrin intermediate), and a UDP-sugar donor (e.g., UDP-glucose).

-

Incubate the reaction at an optimal temperature.

-

Stop the reaction and analyze the products by HPLC or LC-MS to detect the formation of glycosylated products.

-

The following diagram outlines a general workflow for the identification and characterization of genes involved in the this compound biosynthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The MeOH extract of Pleurospermum kamtschaticum and its active component buddlejasaponin (IV) inhibits intrinsic and extrinsic hyperlipidemia and hypercholesterolemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of this compound through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Putative Genes Involved in Saikosaponin Biosynthesis in Bupleurum Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptome Level Reveals the Triterpenoid Saponin Biosynthesis Pathway of Bupleurum falcatum L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phylogenetic Analysis and Expression Patterns of Triterpenoid Saponin Biosynthesis Genes in 19 Araliaceae Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Investigating the Anticancer Properties of Buddlejasaponin IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buddlejasaponin IV (BS-IV), a triterpenoid saponin, has emerged as a compound of significant interest in oncology research due to its demonstrated anticancer properties. Isolated from plants such as Pleurospermum kamtschaticum, BS-IV has been shown to inhibit the growth of various cancer cell lines and suppress tumor metastasis in preclinical models. This technical guide provides an in-depth overview of the current understanding of BS-IV's anticancer effects, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation.

Data Presentation: Quantitative Analysis of this compound's Anticancer Activity

The efficacy of this compound has been quantified across various cancer cell lines and in in-vivo models. The following tables summarize the key findings regarding its cytotoxic effects, induction of cell cycle arrest, and anti-metastatic potential.

| Cell Line | Assay Type | Treatment Duration | IC50 Value | Reference |

| YD-10B (Human Oral Squamous Cell Carcinoma) | MTT Assay | 24 hours | 22.5 µM | [1] |

| YD-10B (Human Oral Squamous Cell Carcinoma) | MTT Assay | 48 hours | 9.6 µM | [1] |

| Cell Line | Concentration | Treatment Duration | % Inhibition of Cell Viability | Reference |

| HT-29 (Human Colorectal Carcinoma) | 2 µM | 2 hours | 23.6% | [2] |

| HT-29 (Human Colorectal Carcinoma) | 3 µM | 2 hours | 60.3% | [2] |

| HT-29 (Human Colorectal Carcinoma) | 4 µM | 2 hours | 80.5% | [2] |

| Cell Line | Treatment | Outcome | Reference |

| YD-10B (Human Oral Squamous Cell Carcinoma) | 10 µM BS-IV for 24 hours | Slight increase in G2/M and S phase populations | [1] |

| Animal Model | Treatment | Outcome | Reference |

| Balb/c mice with CT-26 (Murine Colorectal Carcinoma) lung metastasis | 2 mg/kg BS-IV, intraperitoneally for 14 days | 54% reduction in lung tumor nodules | [2] |

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.

Apoptotic Pathways

BS-IV induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: this compound induced apoptotic signaling pathways.

Cell Cycle Arrest and Akt Inhibition

BS-IV also induces cell cycle arrest at the G2/M phase and inhibits the pro-survival Akt signaling pathway.

Caption: this compound induced cell cycle arrest and Akt inhibition.

Experimental Workflow

A general workflow for investigating the anticancer properties of this compound in vitro is outlined below.

References

A Technical Guide to the Neuroprotective Potential of Buddlejasaponin IV

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the existing research on Buddlejasaponin IV, focusing on its mechanism of action and potential as a neuroprotective agent. The information is compiled from preclinical studies and is intended to guide further research and development efforts in the field of neurology.

Introduction: The Role of Neuroinflammation in Neurological Disorders

Neuroinflammation is a critical process implicated in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute brain injuries such as ischemic stroke.[1][2][3] This inflammatory response in the central nervous system (CNS) is primarily mediated by glial cells (microglia and astrocytes) and involves the release of numerous pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, reactive oxygen species (ROS), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4] While acute neuroinflammation is a protective mechanism, chronic activation can lead to neuronal damage, synaptic dysfunction, and progressive neurodegeneration.[1][3]

Key molecular pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade, are central to orchestrating the neuroinflammatory response.[2][5] The activation of NF-κB leads to the transcription of a multitude of pro-inflammatory genes, perpetuating a cycle of inflammation and neuronal injury.[1][5] Consequently, targeting these inflammatory pathways presents a promising therapeutic strategy for mitigating neuronal damage and slowing disease progression.

This compound, a triterpenoid saponin isolated from plants such as Pleurospermum kamtschatidum, has demonstrated significant anti-inflammatory properties in preclinical studies.[6][7][8] Its ability to modulate key inflammatory pathways, particularly the NF-κB cascade, positions it as a compelling candidate for investigation as a neuroprotective agent. This guide synthesizes the available data on this compound, detailing its mechanism of action, summarizing quantitative findings, and outlining the experimental protocols used in its evaluation.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of this compound identified to date is its potent inhibition of the NF-κB signaling pathway.[6][7][8] In the canonical pathway, stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex.[5] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[1] This degradation releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[1][6]

Research shows that this compound intervenes in this process by preventing the phosphorylation and subsequent degradation of IκBα.[6][7] This action effectively sequesters the NF-κB dimer in the cytoplasm, inhibiting its nuclear translocation and blocking the expression of its target genes, which include iNOS, COX-2, TNF-α, IL-1β, and IL-6.[6][8]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies, demonstrating the dose-dependent anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects in LPS-Stimulated RAW 264.7 Macrophages

| Parameter | Concentration of this compound (µM) | Result | Reference |

|---|---|---|---|

| Nitric Oxide (NO) Production | 2.5 - 10 | Concentration-dependent inhibition | [6][7] |

| Prostaglandin E2 (PGE2) Production | 2.5 - 10 | Concentration-dependent inhibition | [6][7] |

| Tumor Necrosis Factor-α (TNF-α) Production | 2.5 - 10 | Concentration-dependent inhibition | [6][7] |

| iNOS Protein Expression | 2.5 - 10 | Concentration-dependent reduction | [6][7] |

| COX-2 Protein Expression | 2.5 - 10 | Concentration-dependent reduction | [6][7] |

| iNOS mRNA Expression | 2.5 - 10 | Concentration-dependent reduction | [6][7] |

| COX-2 mRNA Expression | 2.5 - 10 | Concentration-dependent reduction | [6][7] |

| TNF-α mRNA Expression | 2.5 - 10 | Concentration-dependent reduction | [6][7] |

| Interleukin-1β (IL-1β) mRNA Expression | 2.5 - 10 | Concentration-dependent reduction | [6][7] |

| Interleukin-6 (IL-6) mRNA Expression | 2.5 - 10 | Concentration-dependent reduction | [6][7] |

| NF-κB DNA Binding Activity | 2.5 - 10 | Concentration-dependent inhibition |[6] |

Table 2: In Vivo Anti-inflammatory and Analgesic Effects in Rodent Models

| Experimental Model | Animal | Dosage (p.o.) | Effect | Reference |

|---|---|---|---|---|

| Serotonin-induced Paw Edema | Mice | 20 mg/kg | 25.7% - 26% reduction in edema | [6][7] |

| Carrageenan-induced Paw Edema | Mice | 20 mg/kg | 41% reduction in edema | [6][7] |

| Acetic Acid-induced Writhing | Mice | 10 mg/kg | 23.7% protection | [6] |

| 20 mg/kg | 29.8% protection | [6] |

| Hot-plate Test | Mice | 10 - 20 mg/kg | Marked analgesic effect |[6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

4.1 Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 2.5, 5, 10 µM) for 1-2 hours before stimulation with lipopolysaccharide (LPS, 1 µg/mL) for a specified duration (e.g., 24 hours).[6]

4.2 Western Blot Analysis

-

Objective: To determine the protein expression levels of iNOS, COX-2, and proteins in the NF-κB pathway (IκBα, p-IκBα).

-

Protocol:

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against iNOS, COX-2, IκBα, p-IκBα, or a loading control (e.g., β-actin).

-

Secondary Antibody: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.[6]

-

4.3 Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

-

Objective: To measure the mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2).

-

Protocol:

-

RNA Extraction: Total RNA is isolated from treated cells using a reagent like TRIzol.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

PCR Amplification: The cDNA is amplified by PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: PCR products are visualized by agarose gel electrophoresis and quantified using densitometry.[6]

-

4.4 In Vivo Carrageenan-Induced Paw Edema

-

Objective: To assess the acute anti-inflammatory effect of this compound in vivo.

-

Animal Model: ICR male mice (20-25 g).[6]

-

Protocol:

-

Administration: this compound (e.g., 10 or 20 mg/kg) or a vehicle control is administered orally (p.o.). Indomethacin (10 mg/kg) is often used as a positive control.[6][7]

-

Induction: One hour after drug administration, 1% carrageenan solution is injected subcutaneously into the subplantar region of the right hind paw.

-

Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., every hour for 5 hours) after carrageenan injection.

-

Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.[6]

-

Potential for Neuroprotection: Bridging Anti-Inflammation and Neuronal Health

The potent anti-inflammatory effects of this compound, demonstrated through its inhibition of the NF-κB pathway, provide a strong rationale for its potential in treating neurological disorders where neuroinflammation is a key pathological driver.

-

Ischemic Stroke: In cerebral ischemia, the inflammatory cascade contributes significantly to secondary brain injury following reperfusion.[9][10] By inhibiting the production of cytokines like TNF-α and IL-1β, and enzymes like iNOS and COX-2, this compound could potentially reduce neuronal damage, cerebral edema, and blood-brain barrier disruption associated with ischemic events.[6][11]

-

Neurodegenerative Diseases: Chronic neuroinflammation is a hallmark of diseases like Alzheimer's.[5][12] Microglial activation and the subsequent release of inflammatory mediators contribute to a neurotoxic environment that promotes neuronal loss.[1][3] By suppressing the NF-κB-mediated inflammatory response, this compound may help to dampen this chronic inflammation, thereby protecting neurons and potentially slowing cognitive decline.

Further research is warranted to explore the effects of this compound on other related pathways crucial to neuronal homeostasis, such as the NLRP3 inflammasome, which is involved in processing pro-inflammatory cytokines, and autophagy, a cellular process for clearing damaged organelles and protein aggregates that is often dysregulated in neurodegeneration.[13][14][15][16]

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent anti-inflammatory agent with a clear mechanism of action centered on the inhibition of the NF-κB pathway.[6][7][8] This activity provides a solid foundation for its investigation as a neuroprotective therapeutic.

For drug development professionals and researchers, the next steps are clear:

-

In Vivo Neuroprotection Models: Evaluate the efficacy of this compound in established animal models of ischemic stroke (e.g., MCAO) and neurodegenerative diseases (e.g., transgenic mouse models of Alzheimer's).

-

Pharmacokinetics and Blood-Brain Barrier Penetration: Determine the compound's ability to cross the blood-brain barrier and its pharmacokinetic profile to establish effective dosing regimens for CNS-targeted effects.

-

Target Engagement in the CNS: Confirm that this compound inhibits the NF-κB pathway within the brain tissue of animal models.

-

Expanded Mechanistic Studies: Investigate the compound's effects on other relevant pathways, including the NLRP3 inflammasome and autophagy, to build a more complete picture of its neuroprotective actions.

By pursuing these research avenues, the scientific community can fully elucidate the therapeutic potential of this compound and determine its viability as a novel treatment for a range of debilitating neurological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Neuroinflammation is a key player in Parkinson's disease and a prime target for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroinflammation: An Integrating Overview of Reactive-Neuroimmune Cell Interactions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Insights into Neuroinflammation Involved in Pathogenic Mechanism of Alzheimer’s Disease and Its Potential for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effect of this compound through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of this compound through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. Astragaloside IV Ameliorates Cerebral Ischemic-Reperfusion Injury via Improving Mitochondrial Function and Inhibiting Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitigation of Cerebral Ischemia-Reperfusion Injury in Rat by Phellopterin via Antioxidant and Anti-inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of four different fluids on cerebral ischaemia/reperfusion injury in rats through stabilization of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic agents for Alzheimer’s disease: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Autophagy in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Autophagy in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Antiviral Potential of Buddlejasaponin IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buddlejasaponin IV, a triterpenoid saponin isolated from several Buddleja species, has garnered interest for its diverse pharmacological activities. While its anti-inflammatory and antitumor properties are increasingly documented, its potential as an antiviral agent remains a nascent field of investigation. This technical guide provides a comprehensive overview of the current landscape of research into the antiviral activities of compounds derived from the Buddleja genus, with a specific focus on establishing a framework for the systematic evaluation of this compound. Drawing on existing literature for related saponins and Buddleja extracts, this document outlines detailed experimental protocols, data presentation standards, and visual workflows to facilitate future research and development in this promising area.

Introduction

The emergence and re-emergence of viral diseases necessitate a continuous search for novel antiviral agents. Natural products, with their vast structural diversity, represent a significant reservoir of potential therapeutic leads. Saponins, a class of glycosides found widely in the plant kingdom, have demonstrated a broad range of biological effects, including antiviral activity against various enveloped and non-enveloped viruses. This compound, a prominent saponin in several Buddleja species, presents a compelling candidate for antiviral drug discovery. This guide serves as a foundational resource for researchers aiming to explore the antiviral activity of this compound, providing the necessary tools to design, execute, and interpret relevant preclinical studies.

Current State of Research: Antiviral Activity of Buddleja Species

Direct studies on the antiviral activity of isolated this compound are currently limited in published literature. However, research on extracts from Buddleja species provides preliminary evidence of their antiviral potential. A key study on a methanol extract of Buddleja indica Lam. leaves demonstrated notable antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and Vesicular Stomatitis Virus (VSV)[1][2][3].

Data Presentation

To facilitate comparative analysis, all quantitative data from antiviral assays should be presented in a clear and structured tabular format. The following table summarizes the findings for the Buddleja indica extract, serving as a template for future studies on this compound.

| Compound/Extract | Virus | Cell Line | Assay Type | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/IC50) | Reference |

| Buddleja indica Methanol Extract | Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction | 58.6 | 251.47 | 4.29 | [2] |

| Buddleja indica Methanol Extract | Vesicular Stomatitis Virus (VSV) | Vero | Plaque Reduction | 52.2 | 251.47 | 4.82 | [2] |

| Acyclovir (Control) | Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction | 1.49 | >100 | >67.11 | [2] |

| Acyclovir (Control) | Vesicular Stomatitis Virus (VSV) | Vero | Plaque Reduction | 2.21 | >100 | >45.25 | [2] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of antiviral activity. The following protocols are adapted from established methods and are recommended for the investigation of this compound.

Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays.

Methodology (MTT Assay):

-

Cell Seeding: Seed host cells (e.g., Vero, A549, MDCK) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

Objective: To quantify the inhibitory effect of this compound on the replication of a virus that forms plaques.

Methodology:

-

Cell Seeding: Seed host cells in a 24-well plate to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

-

Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add an overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing various non-toxic concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is determined by calculating the percentage of plaque reduction for each compound concentration compared to the virus control and plotting this against the compound concentration.

Time-of-Addition Assay

Objective: To elucidate the stage of the viral life cycle inhibited by this compound.

Methodology:

-

Experimental Arms:

-

Pre-treatment: Treat cells with this compound for 2 hours before infection.

-

Co-treatment: Add this compound simultaneously with the virus during adsorption.

-

Post-treatment: Add this compound after the virus adsorption period.

-

-

Infection and Incubation: Follow the standard plaque reduction assay protocol for each experimental arm.

-

Analysis: Compare the reduction in plaque formation across the different treatment arms to identify the targeted stage (e.g., attachment, entry, replication).

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the antiviral activity of a test compound like this compound.

References

- 1. Frontiers | Phytoconstituents, In Vitro Anti-Infective Activity of Buddleja indica Lam., and In Silico Evaluation of its SARS-CoV-2 Inhibitory Potential [frontiersin.org]

- 2. Phytoconstituents, In Vitro Anti-Infective Activity of Buddleja indica Lam., and In Silico Evaluation of its SARS-CoV-2 Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Structure-Activity Relationship of Buddlejasaponin IV and its Derivatives: A Technical Guide

Abstract

Buddlejasaponin IV, a triterpenoid saponin, has demonstrated significant potential as an anti-inflammatory agent. Its mechanism of action is primarily attributed to the potent inhibition of the NF-κB signaling pathway. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its biological activity, mechanism of action, and relevant experimental protocols. While extensive structure-activity relationship (SAR) studies on a broad series of synthetic derivatives are not yet widely published, this document synthesizes the available quantitative data for the parent compound and proposes a framework for future SAR investigations based on established principles for saponin-based drug discovery. Detailed methodologies for key in vitro and in vivo assays are presented to facilitate further research and development in this area.

Introduction to this compound

Saponins are a diverse class of amphiphilic glycosides known for a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1] this compound, isolated from sources such as Pleurospermum kamtschatidum, is a potent anti-inflammatory compound.[2][3][4] Its primary mechanism involves the suppression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE₂), and various cytokines (TNF-α, IL-1β, IL-6).[2][3][4] This activity is achieved through the targeted inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[2][3][4] Understanding the relationship between the chemical structure of this compound and its biological function is crucial for the rational design of novel, more potent, and selective anti-inflammatory therapeutics.

Quantitative Biological Activity Data

While data on a wide array of synthetic derivatives is limited in publicly available literature, studies on the parent this compound compound provide a quantitative baseline for its biological effects. The following table summarizes the key findings from in vitro and in vivo experiments.

| Compound | Assay Type | Model System | Concentration / Dose | Observed Effect | Reference |

| This compound | In Vitro Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | 2.5–10 µM | Concentration-dependent reduction of iNOS, COX-2, TNF-α, IL-1β, and IL-6 mRNA expression. | [3][4] |

| This compound | In Vitro Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | 10 µM | Significant inhibition of LPS-induced NF-κB DNA-binding activity. | [2] |

| This compound | In Vivo Anti-inflammatory | Serotonin-induced Paw Edema (Mice) | 20 mg/kg (p.o.) | 25.7% reduction in edema. | [2][3] |

| This compound | In Vivo Anti-inflammatory | Carrageenan-induced Paw Edema (Mice) | 20 mg/kg (p.o.) | 41.0% reduction in edema. | [2][3][4] |

| This compound | In Vivo Analgesic | Acetic acid-induced Writhing (Mice) | 10 and 20 mg/kg (p.o.) | Marked analgesic effect. | [3][4] |

| Indomethacin (Control) | In Vivo Anti-inflammatory | Serotonin-induced Paw Edema (Mice) | 10 mg/kg (p.o.) | 42.6% reduction in edema. | [2] |

| Indomethacin (Control) | In Vivo Anti-inflammatory | Carrageenan-induced Paw Edema (Mice) | 10 mg/kg (p.o.) | 60.6% reduction in edema. | [2] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are directly linked to its ability to modulate the NF-κB signaling cascade. In unstimulated cells, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[5] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[5] This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[2][3][4]

This compound intervenes at a critical step in this pathway. Evidence shows that it prevents the degradation and phosphorylation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[2][3] This action effectively halts the downstream expression of inflammatory mediators like iNOS, COX-2, and various cytokines.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory effect of this compound through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of this compound through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

- 5. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Buddlejasaponin IV: A Technical Guide to its Impact on Cellular Signaling Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Buddlejasaponin IV (BS-IV), a triterpenoid saponin isolated from plants such as Pleurospermum kamtschaticum, has demonstrated significant therapeutic potential, primarily attributed to its anti-inflammatory and anti-cancer activities. This document provides an in-depth technical overview of the molecular mechanisms underlying these effects, focusing on the modulation of key cellular signaling pathways. We consolidate quantitative data from multiple studies, provide detailed experimental methodologies for key assays, and visualize the complex signaling networks using standardized diagrams. This guide is intended to serve as a comprehensive resource for researchers investigating BS-IV as a potential therapeutic agent.

Anti-Inflammatory Effects: Inhibition of the NF-κB Pathway

Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been shown to exert potent anti-inflammatory effects by directly targeting this pathway.

In macrophage cell lines such as RAW 264.7, lipopolysaccharide (LPS) stimulation typically triggers a cascade that leads to the activation of NF-κB. This involves the phosphorylation and subsequent degradation of the inhibitory protein IκB-α, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the expression of pro-inflammatory mediators.[1][2][3]

BS-IV intervenes by inhibiting the LPS-induced degradation and phosphorylation of IκB-α.[1][2][3] This action effectively sequesters NF-κB in the cytoplasm, preventing the transcription of its target genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6.[1][2][3]

Quantitative Data: Inhibition of Pro-Inflammatory Mediators

The inhibitory effects of this compound on the production of key inflammatory molecules are concentration-dependent. The data below is summarized from studies on LPS-stimulated RAW 264.7 macrophages.

| Mediator | This compound Conc. (µM) | Observed Effect | Reference |

| iNOS Protein | 2.5 - 10 | Concentration-dependent reduction | [1][2] |

| COX-2 Protein | 2.5 - 10 | Concentration-dependent reduction | [1][2] |

| iNOS mRNA | 2.5 - 10 | Concentration-dependent reduction | [1][2] |

| COX-2 mRNA | 2.5 - 10 | Concentration-dependent reduction | [1][2] |

| TNF-α mRNA | 2.5 - 10 | Concentration-dependent reduction | [1][2] |

| IL-1β mRNA | 2.5 - 10 | Concentration-dependent reduction | [1][2] |

| IL-6 mRNA | 2.5 - 10 | Concentration-dependent reduction | [1][2] |

Signaling Pathway Visualization

References

- 1. khu.elsevierpure.com [khu.elsevierpure.com]

- 2. Anti-inflammatory effect of this compound through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of this compound through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Cytotoxicity Screening of Buddlejasaponin IV on Normal Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Buddlejasaponin IV, a triterpene saponin, with a specific focus on its effects on normal, non-cancerous cell lines. The assessment of cytotoxicity against normal cells is a critical step in early-stage drug development to establish a preliminary safety profile and therapeutic index for a compound. While extensive research has focused on the anti-cancer properties of this compound, data regarding its effects on normal cell lines are limited but indicative of its potential mechanisms.

This document synthesizes the available scientific findings, details relevant experimental protocols, and visualizes key processes to support further research and development efforts.

Quantitative Cytotoxicity Data

Comprehensive quantitative data, such as IC50 values (the concentration of a drug that inhibits 50% of cell viability), for this compound across a wide range of normal human cell lines are not extensively documented in publicly available literature. Most studies have focused on its cytotoxic effects on various cancer cell lines. However, some studies have utilized normal or non-cancerous cell lines as controls, providing qualitative and mechanistic insights.

One study investigated the effects of this compound on human umbilical vein endothelial cells (HUVECs) as a normal control cell line alongside oral cancer cells.[1] Another key study explored its impact on immortalized human oral keratinocytes (IHOKs), a non-cancerous cell line used to model normal oral epithelium.[2] The findings from this study indicated that this compound treatment reduced the viability of IHOKs, suggesting that its cytotoxic effects are not exclusive to cancer cells.[2] The primary mechanism of this growth inhibition was identified as the induction of cell cycle arrest and apoptosis.[2]

| Cell Line | Cell Type | Assay Type | Exposure Time | Result | Source |

| Immortalized Human Oral Keratinocytes (IHOKs) | Immortalized Keratinocyte | Cell Viability Assay | Not Specified | Reduced cell viability; induced G2/M phase cell cycle arrest and apoptosis.[2] | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Normal Endothelial Cells | MTT Assay | 24 h | Used as a normal cell control; specific cytotoxicity data not detailed.[1] | [1] |

Note: The lack of broad quantitative data underscores the need for further systematic screening of this compound against a diverse panel of normal cell lines to better understand its safety profile.

Experimental Protocols

Below is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used for preliminary cytotoxicity screening. This protocol is a representative example of how the cytotoxicity of this compound would be evaluated.

Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a given normal cell line.

Materials:

-

Normal human cell line of interest (e.g., HEK-293, HUVEC, Normal Human Dermal Fibroblasts)

-

This compound (stock solution of known concentration, dissolved in DMSO or other suitable solvent)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

DMSO (Dimethyl sulfoxide), cell culture grade

-

96-well flat-bottom cell culture plates

-

Multichannel pipette and sterile tips

-

Microplate reader (capable of reading absorbance at 570 nm)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using standard trypsinization procedures.

-

Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

-

Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A typical concentration range for initial screening might be 0.1, 1, 10, 25, 50, and 100 µM.

-

Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-treatment control" (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions and controls to the respective wells.

-

Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

-

IC50 Determination:

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the standard workflow for assessing the cytotoxicity of a test compound like this compound on a cell line.

Caption: Workflow for MTT-based cytotoxicity screening of this compound.

Apoptotic Signaling Pathway in Immortalized Keratinocytes

Research on immortalized human oral keratinocytes (IHOKs) indicates that this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] The diagram below illustrates this proposed mechanism.

Caption: Proposed apoptotic pathways induced by this compound in IHOKs.[2]

Conclusion and Future Directions

The available data, primarily from studies on immortalized keratinocytes, suggest that this compound can induce cell cycle arrest and apoptosis in non-cancerous cells, indicating a potential for off-target cytotoxicity.[2] However, the lack of comprehensive IC50 data across a panel of normal human cell lines is a significant knowledge gap.

For drug development professionals, these findings highlight the critical importance of conducting thorough in vitro cytotoxicity screening early in the research pipeline. Future studies should aim to:

-

Systematically evaluate the cytotoxicity of this compound against a diverse panel of normal human cell lines from various tissues (e.g., liver, kidney, neuronal, fibroblasts).

-

Determine the therapeutic index by directly comparing IC50 values in cancer cell lines versus normal cell lines.

-

Further elucidate the specific molecular pathways affected by this compound in normal cells to understand potential toxicities.

By addressing these points, the scientific community can build a more complete safety profile for this compound, better positioning it for potential therapeutic applications.

References

Buddlejasaponin IV: A Potential Modulator of Autophagy and Angiogenesis via NF-κB and p53 Signaling Pathways

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Buddlejasaponin IV, a triterpenoid saponin, has demonstrated significant anti-inflammatory and anti-cancer properties. While direct evidence of its impact on autophagy and angiogenesis is currently lacking in scientific literature, this whitepaper explores a hypothetical mechanism of action. Based on its known inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway and its influence on the p53 tumor suppressor protein, we propose that this compound may indirectly modulate the critical cellular processes of autophagy and angiogenesis. This document provides a comprehensive overview of the available data, detailed experimental methodologies, and visual representations of the proposed signaling cascades to guide future research in this promising area.

Introduction

This compound is a natural compound that has been the subject of research for its therapeutic potential, primarily focusing on its anti-inflammatory and pro-apoptotic activities.[1][2] The intricate cellular processes of autophagy (a cellular self-clearance mechanism) and angiogenesis (the formation of new blood vessels) are fundamental in various physiological and pathological conditions, including cancer and inflammatory diseases. To date, no studies have directly investigated the effects of this compound on these two processes. This whitepaper aims to bridge this gap by proposing a scientifically plausible, albeit hypothetical, framework for how this compound may influence autophagy and angiogenesis. This hypothesis is predicated on its established molecular targets: the NF-κB and p53 signaling pathways.

Proposed Mechanism of Action

Modulation of Autophagy

The role of NF-κB and p53 in regulating autophagy is complex and context-dependent.

-

Via NF-κB Inhibition: NF-κB can both promote and inhibit autophagy.[3][4][5] In some contexts, NF-κB activation can induce autophagy as a pro-survival mechanism.[6] Conversely, NF-κB can also suppress autophagy.[4] this compound has been shown to inhibit the activation of NF-κB.[1][7][8] Therefore, in cellular environments where NF-κB is a primary driver of autophagy, this compound could act as an autophagy inhibitor. In scenarios where NF-κB suppresses autophagy, its inhibition by this compound could potentially lead to the induction of autophagy.

-

Via p53 Modulation: The tumor suppressor protein p53 also has a dual role in autophagy. Nuclear p53 can transcriptionally activate genes that promote autophagy.[9][10][11] In contrast, cytoplasmic p53 can act as a repressor of autophagy.[9] Studies on this compound have shown its ability to induce p21, a downstream target of p53, suggesting an activation of the p53 pathway.[2] By activating the p53 pathway, this compound could potentially enhance autophagic processes.

Modulation of Angiogenesis

The influence of NF-κB and p53 extends to the regulation of angiogenesis.

-

Via NF-κB Inhibition: The NF-κB pathway is generally considered pro-angiogenic, as it can induce the expression of pro-angiogenic factors like VEGF and facilitate the proliferation and migration of endothelial cells.[12][13] By inhibiting NF-κB activation, this compound is hypothesized to exert anti-angiogenic effects.

-

Via p53 Activation: The p53 protein is a known inhibitor of angiogenesis.[14][15] It can suppress the expression of pro-angiogenic factors and increase the production of endogenous angiogenesis inhibitors.[14][15] The activation of the p53 pathway by this compound would, therefore, be expected to contribute to an anti-angiogenic outcome. However, it is worth noting that in some specific contexts, such as the absence of an intact p21-Rb pathway, p53 has been shown to promote VEGF expression and angiogenesis.[16]

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on markers related to the NF-κB and p53 signaling pathways.

| Table 1: Effect of this compound on NF-κB Signaling | |

| Parameter | Effect of this compound |

| LPS-induced NF-κB-dependent luciferase expression | Significant reduction in a concentration-dependent manner.[7] |

| LPS-induced NF-κB DNA-binding activity | Significantly inhibited in a concentration-dependent manner.[7] |

| IκB-α degradation and phosphorylation | Reduction.[1] |

| Nuclear translocation of NF-κB p65 subunit | Reduction.[1] |

| Table 2: Effect of this compound on p53 Signaling Pathway Markers | |

| Parameter | Effect of this compound |

| p21 expression | Increased in YD-10B cells.[2] |

| Phosphorylation of Akt | Inhibited in YD-10B cells.[2] |

| Bax/Bcl-2 ratio | Increased in YD-10B and HT-29 cells.[17][18] |

| Active caspase-3 level | Enhanced in YD-10B and HT-29 cells.[17][18] |

| PARP cleavage | Induced in YD-10B and HT-29 cells.[17][18] |

Experimental Protocols

This section provides a summary of the key experimental methodologies used in the cited literature to evaluate the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 macrophages, YD-10B human oral squamous carcinoma cells, and HT-29 human colorectal cancer cells were used in the referenced studies.

-

Treatment: Cells were treated with varying concentrations of this compound (typically in the range of 2.5-10 µM) for specified durations.

NF-κB Activation Assays

-

Luciferase Reporter Assay: To measure NF-κB transcriptional activity, cells were transfected with an NF-κB-dependent luciferase reporter plasmid. Following treatment with this compound and stimulation with Lipopolysaccharide (LPS), luciferase activity was measured.[7]

-

Electrophoretic Mobility Shift Assay (EMSA): To assess NF-κB DNA-binding activity, nuclear extracts were prepared from treated cells and incubated with a radiolabeled oligonucleotide probe containing the NF-κB consensus sequence. The protein-DNA complexes were then resolved by non-denaturing polyacrylamide gel electrophoresis.[7]

-

Western Blot Analysis: To determine the levels of key proteins in the NF-κB pathway, whole-cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p65, IκB-α, and phospho-IκB-α.[1]

p53 Pathway and Apoptosis Assays

-

Western Blot Analysis: To evaluate the expression of proteins in the p53 pathway and markers of apoptosis, cell lysates were analyzed by Western blotting using antibodies against p21, Akt, phospho-Akt, Bax, Bcl-2, caspase-3, and PARP.[2][17][18]

-

DAPI Staining: To visualize apoptotic morphological changes, cells were stained with 4',6-diamidino-2-phenylindole (DAPI) and observed under a fluorescence microscope.

-

DNA Fragmentation Assay: To detect the laddering pattern characteristic of apoptosis, genomic DNA was extracted from treated cells and analyzed by agarose gel electrophoresis.[18]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which this compound may influence autophagy and angiogenesis.

Caption: Proposed modulation of autophagy by this compound.

Caption: Proposed modulation of angiogenesis by this compound.

Conclusion and Future Directions

While direct experimental evidence is pending, the known effects of this compound on the NF-κB and p53 signaling pathways provide a strong rationale for investigating its role in autophagy and angiogenesis. The hypothetical mechanisms outlined in this whitepaper suggest that this compound could be a dual modulator of these processes, with the potential for therapeutic applications in diseases where autophagy and angiogenesis are dysregulated.

Future research should focus on directly assessing the impact of this compound on autophagic flux and various in vitro and in vivo models of angiogenesis. Elucidating the precise molecular interactions and downstream effectors will be crucial for validating the proposed mechanisms and advancing the development of this compound as a novel therapeutic agent.

References

- 1. Anti-inflammatory effect of this compound through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Inhibitory Effect of this compound on the Growth of YD-10B Human Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The complex interplay between autophagy and NF-κB signaling pathways in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autophagy and NF-κB fight for fate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Autophagy activation by NFkappaB is essential for cell survival after heat shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of this compound through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. khu.elsevierpure.com [khu.elsevierpure.com]

- 9. A dual role of p53 in the control of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oaepublish.com [oaepublish.com]

- 11. Autophagy and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. NF-κB: a mediator that promotes or inhibits angiogenesis in human diseases? | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 14. Inhibition of tumor angiogenesis by p53: a new role for the guardian of the genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. p53 promotes VEGF expression and angiogenesis in the absence of an intact p21-Rb pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Inhibitory Effect of this compound on the Growth of YD-10B Human Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Buddlejasaponin IV in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a comprehensive protocol for the quantification of Buddlejasaponin IV in plant extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a key bioactive triterpenoid saponin found in various medicinal plants, including Buddleja and Clinopodium species. Accurate quantification is essential for quality control, standardization of herbal products, and pharmacokinetic studies. The described method is based on established analytical procedures, offering reliability and reproducibility for routine analysis.[1] This note includes detailed protocols for sample preparation, standard preparation, chromatographic conditions, and method validation based on the International Council for Harmonisation (ICH) guidelines.[2][3]

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, a moderately polar saponin, is separated from other components in the plant extract based on its differential partitioning between the stationary and mobile phases.[1][4] Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from known concentrations of a certified reference standard. Detection is performed using a UV detector at a low wavelength, as many saponins lack strong chromophores.[1][4]

Experimental Protocols

2.1. Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance.

-

Ultrasonic bath.

-

Centrifuge.

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).

-

Volumetric flasks, pipettes, and standard laboratory glassware.

-

-

Reagents and Standards:

-

This compound certified reference standard.

-

HPLC-grade methanol.

-

HPLC-grade acetonitrile.

-

HPLC-grade water (e.g., Milli-Q or equivalent).

-

Formic acid or orthophosphoric acid (for mobile phase modification, if needed).[5]

-

2.2. Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in methanol and make up to the volume. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL) by performing serial dilutions of the stock solution with methanol. These solutions are used to construct the calibration curve.

2.3. Preparation of Plant Sample

-

Grinding: Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder.[6]

-

Extraction: Accurately weigh about 1.0 g of the powdered plant material into a flask. Add 25 mL of 70% methanol (or 70% ethanol).[5][7]

-

Ultrasonication: Place the flask in an ultrasonic bath and extract for 40-60 minutes to enhance extraction efficiency.[5][8]

-

Centrifugation & Filtration: After extraction, centrifuge the mixture to pellet the solid plant material. Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.[5]

2.4. Chromatographic Conditions The following conditions have been successfully used for the analysis of this compound.[1]

| Parameter | Condition |

| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: Methanol:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25°C) |

| Run Time | Approximately 10-15 minutes |

Data Presentation and Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3][9] Key validation parameters are summarized below.